An In-depth Technical Guide to iCRT 14: A Wnt/β-Catenin Pathway Inhibitor
An In-depth Technical Guide to iCRT 14: A Wnt/β-Catenin Pathway Inhibitor
Introduction
iCRT 14 is a potent and specific small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] It belongs to the thiazolidinedione class of compounds and has been identified as a key tool for investigating the roles of Wnt signaling in various biological processes, including cancer and development.[1] The Wnt/β-catenin pathway is a highly conserved signaling cascade crucial for embryonic development, tissue homeostasis, and cell proliferation.[3][4] Its dysregulation is frequently implicated in the pathogenesis of numerous cancers.[4][5][6] iCRT 14 exerts its inhibitory effect at the nuclear level, targeting the final transcriptional activation step of the pathway.[7][8] This guide provides a comprehensive technical overview of iCRT 14, including its mechanism of action, biophysical properties, and relevant experimental data and protocols for researchers and drug development professionals.
Chemical and Physical Properties
iCRT 14 is a synthetic compound with well-defined chemical and physical characteristics. Its solubility in DMSO allows for the preparation of high-concentration stock solutions for in vitro and in vivo studies.
| Property | Value | Citation(s) |
| Chemical Name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-3-phenyl-2,4-thiazolidinedione | |
| Molecular Formula | C₂₁H₁₇N₃O₂S | [1] |
| Molecular Weight | 375.44 g/mol | [1] |
| CAS Number | 677331-12-3 | [1] |
| Appearance | Powder | [9][10] |
| Purity | ≥98% (by HPLC) | |
| Solubility | Soluble to 75 mM in DMSO | |
| Storage Conditions | Store at +4°C or -20°C as a solid. Store solutions at -20°C or -80°C. | [1][2] |
Mechanism of Action
The canonical Wnt signaling pathway is activated when a Wnt ligand binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor.[3][11] This triggers a cascade that leads to the inhibition of a "destruction complex" (comprising Axin, APC, GSK-3β, and CK1), which normally phosphorylates β-catenin, targeting it for proteasomal degradation.[5][11] In the "Wnt-on" state, stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus.[4][5] There, it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of target genes like Cyclin D1 and c-Myc, which drive cell proliferation.[4][5][6]
iCRT 14 functions as a potent inhibitor of β-catenin-responsive transcription (CRT).[2] Its primary mechanism is the disruption of the protein-protein interaction between β-catenin and TCF4 in the nucleus.[7][12] By preventing this crucial interaction, iCRT 14 blocks the transcription of Wnt target genes, thereby inhibiting the downstream effects of pathway activation.[13] Some evidence also suggests that iCRT 14 may interfere with the binding of TCF to DNA.[1][2][13] Notably, iCRT 14 is specific in its action; it does not affect the interaction of β-catenin with other binding partners like E-cadherin and does not alter the Wnt-induced phosphorylation of the upstream signaling component Dishevelled (Dvl).[1][12][13]
Caption: Wnt/β-catenin signaling pathway and the point of inhibition by iCRT 14.
Quantitative Biological Activity
iCRT 14 exhibits high potency in cell-based assays, effectively inhibiting Wnt-driven transcriptional activity at nanomolar concentrations. Its binding affinity for the β-catenin/Tcf complex has also been quantified.
| Assay Type | System/Cell Line | Parameter | Value | Citation(s) |
| Wnt Pathway Activity Assay | HEK293 cells | IC₅₀ | 40.3 nM | [1][2] |
| Homogeneous Fluorescence Polarization | Biochemical Assay | Kᵢ | 54 ± 5.2 µM | [13] |
In Vivo Efficacy
Preclinical studies in xenograft models of human colorectal cancer have demonstrated the anti-tumor activity of iCRT 14. Administration of the inhibitor led to a significant reduction in the expression of the Wnt target gene Cyclin D1 and a subsequent suppression of tumor growth.
| Animal Model | Tumor Cell Lines | Dosage & Administration | Key Findings | Citation(s) |
| Athymic Nude Mice | HCT116, HT29 | 50 mg/kg, i.p. | Marked decrease in Cyclin D1 expression. Significant reduction (~50%) in initial tumor growth rate (first ~19 days). | [1][13] |
Note: The study observed that the tumor growth rate became comparable to the control group after approximately 19 days, suggesting the compound may be metabolized rapidly in vivo, potentially reducing its bioavailability over time.[13] No systemic toxicity or weight loss was reported during the study.[13]
Key Experimental Protocols
Luciferase Reporter Assay for Wnt Pathway Activity (IC₅₀ Determination)
This protocol is a standard method for quantifying the activity of the Wnt/β-catenin pathway and assessing the potency of inhibitors like iCRT 14.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of iCRT 14.
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
STF16-luciferase reporter plasmid (or TOPFlash plasmid) and a control plasmid (e.g., FOPFlash or Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
iCRT 14 stock solution (in DMSO)
-
Luciferase Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the Wnt-responsive luciferase reporter plasmid (e.g., STF16-luc or TOPFlash) and a normalization control plasmid according to the transfection reagent manufacturer's protocol.[14]
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.
-
Compound Treatment: Prepare a serial dilution of iCRT 14 in cell culture media. Remove the old media from the cells and add the media containing different concentrations of iCRT 14. Include a DMSO-only vehicle control.
-
Pathway Stimulation: If the cell line does not have endogenously active Wnt signaling, stimulate the pathway with Wnt3a conditioned media or a GSK-3β inhibitor (e.g., CHIR99021).
-
Incubation: Incubate the cells with the compound for an additional 24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla (if used) luciferase activity using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the Wnt reporter (TOPFlash) activity to the control reporter activity. Plot the normalized luciferase activity against the logarithm of iCRT 14 concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
Western Blot Analysis for Target Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins upstream or downstream of the iCRT 14 target.
Objective: To measure the effect of iCRT 14 on the expression of Wnt target proteins (e.g., Cyclin D1) or upstream components (e.g., p-Dvl).
Materials:
-
HCT116 or HT29 cells
-
iCRT 14
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency and treat with the desired concentration of iCRT 14 (e.g., 25-50 µM) or DMSO vehicle for a specified time (e.g., 2-24 hours).[13]
-
Protein Extraction: Harvest cells, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.[15]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of the target protein to a loading control like β-actin.[15]
Caption: A generalized experimental workflow for assessing iCRT 14 activity in vitro.
Factors Influencing Efficacy
Recent studies have revealed that the efficacy of iCRT 14 can be influenced by other cellular factors. In cervical cancer HeLa cells, the long non-coding RNA (lncRNA) HOTAIR was found to confer resistance to iCRT 14.[7][8][16] HOTAIR can also bind to β-catenin, and its overexpression appears to prevent iCRT 14 from disrupting the β-catenin/TCF4 complex, thereby sustaining Wnt pathway activation even in the presence of the inhibitor.[7][8] This highlights a potential mechanism of drug resistance and suggests that the genetic and epigenetic context of the cancer cell should be considered when evaluating iCRT 14 as a therapeutic agent.
Conclusion
iCRT 14 is a valuable chemical probe for studying Wnt/β-catenin signaling. As a potent inhibitor that targets the nuclear β-catenin/TCF4 interaction, it has proven effective in downregulating Wnt target genes and suppressing tumor growth in preclinical models.[1][13] The detailed data and protocols provided in this guide offer a solid foundation for researchers and drug developers aiming to utilize iCRT 14 in their studies of cancer biology and other Wnt-related diseases. Future investigations should consider potential resistance mechanisms, such as the influence of lncRNAs, to fully understand its therapeutic potential.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iCRT 14 Datasheet DC Chemicals [dcchemicals.com]
- 10. iCRT 14|677331-12-3|COA [dcchemicals.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. inhibition-of-wnt-catenin-signaling-by-icrt14-drug-depends-of-post-transcriptional-regulation-by-hotair-in-human-cervical-cancer-hela-cells - Ask this paper | Bohrium [bohrium.com]
